N1-Methoxymethyl Picrinine: A Technical Overview of an Indole Alkaloid
N1-Methoxymethyl Picrinine: A Technical Overview of an Indole Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Methoxymethyl picrinine (B199341) is a naturally occurring indole (B1671886) alkaloid isolated from the plant Alstonia scholaris. As a derivative of picrinine, it belongs to the complex family of akuammiline (B1256633) alkaloids. Currently, dedicated research on the biological activities and mechanism of action of N1-Methoxymethyl picrinine is limited. However, extensive studies on its parent compound, picrinine, and the crude extracts of Alstonia scholaris provide a foundational understanding of its potential pharmacological properties. This technical guide synthesizes the available chemical information for N1-Methoxymethyl picrinine and extrapolates potential biological activities based on related compounds, with a focus on anti-inflammatory pathways. This document is intended to serve as a resource for researchers and professionals in drug development, highlighting the potential of this compound and identifying areas for future investigation.
Chemical and Physical Properties
N1-Methoxymethyl picrinine is characterized by a complex polycyclic structure typical of akuammiline alkaloids. Its chemical identity has been established through spectroscopic methods following its isolation.
| Property | Value | Reference |
| Chemical Name | 2H,12H-6,12a-Epoxy-2,7a-methanoindolo[2,3-a]quinolizine-14-carboxylic acid, 3-ethylidene-1,3,4,6,7,12b-hexahydro-12-(methoxymethyl)-, methyl ester | [1] |
| CAS Number | 1158845-78-3 | [1] |
| Molecular Formula | C22H26N2O4 | [1] |
| Molecular Weight | 382.45 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Stereochemistry | (2R,3E,5S,6S,7aR,12aR,12bS,14R)- | [1] |
Synthesis
To date, a specific total synthesis for N1-Methoxymethyl picrinine has not been published. However, the total synthesis of its parent compound, picrinine, has been achieved. It is plausible that N1-Methoxymethyl picrinine could be synthesized via a post-synthetic modification of picrinine. The synthesis of picrinine is a complex, multi-step process. A high-level overview of a reported synthetic approach is provided below.
Caption: A simplified workflow for the total synthesis of picrinine.
Biological Activity and Potential Mechanism of Action
While there is a notable absence of specific biological data for N1-Methoxymethyl picrinine, the activities of its parent compound, picrinine, and other alkaloids from Alstonia scholaris suggest potential therapeutic applications.
Anti-inflammatory Activity (Inferred)
The primary reported activity of picrinine is its anti-inflammatory effect, which is attributed to the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[2] The 5-LOX pathway is crucial in the biosynthesis of leukotrienes, which are potent inflammatory mediators.
| Compound | Target | Activity | Reference |
| Picrinine | 5-Lipoxygenase (5-LOX) | Inhibition | [2] |
| Other A. scholaris alkaloids | Cyclooxygenase-2 (COX-2) | Inhibition |
Based on this, it is hypothesized that N1-Methoxymethyl picrinine may also exhibit anti-inflammatory properties, potentially through the modulation of the arachidonic acid cascade.
Caption: Inferred anti-inflammatory mechanism via inhibition of COX-2 and 5-LOX.
Other Potential Activities
Alkaloids isolated from Alstonia scholaris have demonstrated a broad range of biological effects, including antitumor and analgesic properties. Some alkaloids from this plant have been shown to induce apoptosis in cancer cell lines and interfere with glutathione (B108866) homeostasis. While these activities have not been specifically demonstrated for N1-Methoxymethyl picrinine, they represent plausible areas for future investigation.
Experimental Protocols (Exemplary)
Due to the lack of specific studies on N1-Methoxymethyl picrinine, detailed experimental protocols are not available. However, based on the investigation of related compounds, the following are examples of methodologies that could be employed to assess its biological activity.
In Vitro 5-Lipoxygenase Inhibition Assay (Hypothetical)
This assay would be crucial to determine if N1-Methoxymethyl picrinine retains the anti-inflammatory activity of its parent compound.
Caption: A hypothetical workflow for a 5-LOX inhibition assay.
Protocol Outline:
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Enzyme Preparation: Recombinant human 5-LOX is prepared in a suitable buffer.
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Substrate Preparation: Arachidonic acid is prepared as the substrate.
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Incubation: The enzyme, substrate, and various concentrations of N1-Methoxymethyl picrinine (or a vehicle control) are incubated at 37°C for a specified time.
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Reaction Termination: The reaction is stopped, and the products are extracted.
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Quantification: The amount of leukotriene B4 produced is quantified using a specific and sensitive method like High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
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Data Analysis: The concentration of N1-Methoxymethyl picrinine that inhibits 50% of the enzyme activity (IC50) is calculated.
Conclusion and Future Directions
N1-Methoxymethyl picrinine is a structurally complex indole alkaloid with currently uncharacterized biological activity. Based on the known anti-inflammatory properties of its parent compound, picrinine, and the diverse bioactivities of other alkaloids from Alstonia scholaris, N1-Methoxymethyl picrinine represents a promising candidate for further pharmacological investigation.
Future research should focus on:
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Isolation and Purification: Development of efficient methods for the isolation of N1-Methoxymethyl picrinine in quantities sufficient for comprehensive biological screening.
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Total Synthesis: Elucidation of a synthetic route to enable the production of N1-Methoxymethyl picrinine and its analogues for structure-activity relationship studies.
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Biological Screening: A broad-based screening of N1-Methoxymethyl picrinine against various disease targets, with an initial focus on inflammatory pathways.
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Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by N1-Methoxymethyl picrinine.
This technical guide serves as a foundational document to stimulate and guide future research into this intriguing natural product.
